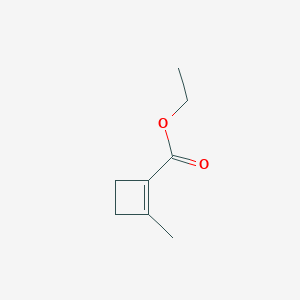

Ethyl 2-methylcyclobutene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-methylcyclobutene-1-carboxylate: is an organic compound with the molecular formula C₉H₁₄O₂ It is a derivative of cyclobutene, a four-membered ring structure, and contains an ethyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylcyclobutene-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, where a diene and an alkene react to form the cyclobutene ring. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the cycloaddition process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-methylcyclobutene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

Ethyl 2-methylcyclobutene-1-carboxylate serves as a crucial intermediate in organic synthesis. Its strained cyclobutene ring structure allows it to undergo various reactions, making it a valuable building block for the synthesis of complex molecules such as pharmaceuticals and natural products. The compound can participate in:

- Cycloaddition Reactions : It can react with other unsaturated compounds to form larger cyclic structures.

- Functional Group Transformations : The ester group can be hydrolyzed to yield acids or alcohols, broadening its utility in synthetic pathways.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Cycloaddition | [2+2] cycloaddition with dienes | Larger cyclic compounds |

| Hydrolysis | Ester hydrolysis | Carboxylic acids |

| Reduction | Reduction of ester group | Alcohols |

| Nucleophilic Substitution | Replacement of ester group with nucleophiles | Various functionalized products |

Polymer Chemistry

Synthesis of Functional Polymers

In polymer chemistry, this compound is utilized as a monomer for the production of functionalized polymers. Its unique structure allows for controlled polymerization techniques such as:

- Living Radical Polymerization : This method enables the creation of well-defined polymer architectures with specific functionalities.

- Cationic Polymerization : The compound can also undergo cationic ring-opening polymerization, leading to polymers that exhibit desirable properties for applications in coatings and adhesives.

Case Study: Polymerization Techniques

A study demonstrated the use of this compound in controlled radical polymerization, resulting in polymers with tailored molecular weights and functionalities suitable for biomedical applications such as drug delivery systems and biocompatible materials .

Biological Research

Investigating Biological Activity

This compound has been explored in biological research to understand the effects of ring strain on biological activity. Its unique structure may influence interactions with biological targets, making it a candidate for:

- Studying Mechanisms of Action : The compound's ability to undergo hydrolysis can lead to the release of bioactive molecules that interact with cellular pathways.

- Drug Development : As a precursor for bioactive compounds, it holds potential in the development of new therapeutic agents targeting various diseases.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Polymer Science : Used to create specialty polymers with enhanced physical properties.

- Materials Engineering : Its unique chemical structure allows it to be incorporated into advanced materials for electronics and coatings.

Mecanismo De Acción

The mechanism of action of ethyl 2-methylcyclobutene-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The strained cyclobutene ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets.

Comparación Con Compuestos Similares

Ethyl cyclobutene-1-carboxylate: Similar structure but lacks the methyl group, resulting in different reactivity and properties.

Methyl 2-methylcyclobutene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Cyclobutene-1-carboxylic acid: The parent compound without the ester group, exhibiting different chemical behavior.

Uniqueness: this compound is unique due to the presence of both the ethyl ester and the methyl group on the cyclobutene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

Ethyl 2-methylcyclobutene-1-carboxylate is a compound of significant interest in organic chemistry and biological research due to its unique structural characteristics and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutene ring, which is known for its ring strain, making it reactive in various chemical reactions. The structure can be represented as follows:

- Chemical Formula : C7H10O2

- CAS Number : 146857-41-2

This compound's unique properties arise from the combination of the cyclobutene ring and the ethyl ester functional group, which influences its reactivity and interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Ring Strain Effects : The strained cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with various biological targets.

- Hydrolysis : The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions .

- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, allowing for modifications that enhance its biological activity.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : Investigations into the enzymatic hydrolysis of this compound demonstrate its ability to serve as a substrate for various enzymes, indicating its utility in biochemical assays .

Synthesis and Functionalization

This compound can be synthesized through a [2+2] cycloaddition reaction involving suitable precursors. This method allows for controlled synthesis under specific conditions, often utilizing transition metal catalysts to enhance yields.

Polymerization Studies

The compound has been explored for its potential in polymer chemistry. For instance, Lewis acid-assisted anionic polymerization has been employed to create functionalized polymers from related cyclobutene derivatives. This highlights the versatility of this compound as a building block in advanced material science applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Key Differences |

|---|---|---|

| Ethyl cyclobutene-1-carboxylate | Cyclobutene | Lacks methyl group; different reactivity |

| Mthis compound | Cyclobutene | Methyl ester instead of ethyl; affects solubility |

| Cyclobutene-1-carboxylic acid | Acid | No ester group; different chemical behavior |

Propiedades

IUPAC Name |

ethyl 2-methylcyclobutene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-10-8(9)7-5-4-6(7)2/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALUFYMOPCJHFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.